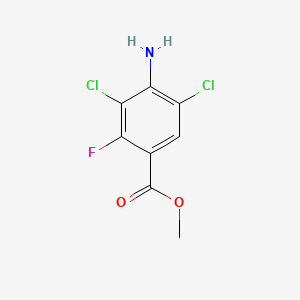

methyl 4-amino-3,5-dichloro-2-fluoro-benzoate

CAS No.:

Cat. No.: VC13827142

Molecular Formula: C8H6Cl2FNO2

Molecular Weight: 238.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Cl2FNO2 |

|---|---|

| Molecular Weight | 238.04 g/mol |

| IUPAC Name | methyl 4-amino-3,5-dichloro-2-fluorobenzoate |

| Standard InChI | InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3 |

| Standard InChI Key | GTGATGQVRVOHRF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, methyl 4-amino-3,5-dichloro-2-fluorobenzoate, systematically describes its substituents:

-

A methyl ester group at the carboxyl position (C1)

-

An amino group (-NH₂) at the para position (C4)

-

Chloro groups (-Cl) at the meta positions (C3 and C5)

-

A fluoro group (-F) at the ortho position (C2).

The SMILES notation COC(=O)C1=CC(=C(C(=C1F)Cl)N)Cl confirms this arrangement, while the InChIKey GTGATGQVRVOHRF-UHFFFAOYSA-N provides a unique identifier for structural verification. X-ray crystallography of analogous compounds, such as ethyl 4-amino-3,5-difluorobenzoate, reveals planar aromatic rings with bond lengths consistent with electron-withdrawing substituents .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of methyl 4-amino-3,5-dichloro-2-fluoro-benzoate likely follows a sequence involving:

-

Halogenation: Introducing chlorine and fluorine atoms via electrophilic substitution.

-

Nitration and Reduction: Installing the amino group through nitration followed by catalytic hydrogenation.

-

Esterification: Converting the carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .

A related compound, ethyl 4-amino-3,5-difluorobenzoate, was synthesized from 4-bromo-2,6-difluoroaniline using CuCN in dimethylformamide (DMF), followed by hydrolysis and esterification . Adapting this protocol, chlorine substituents could be introduced via chlorination agents like Cl₂ or SO₂Cl₂ at elevated temperatures.

Challenges in Purification

Halogenated intermediates often require rigorous purification. For example, the synthesis of 4-amino-3,5-difluorobenzonitrile involved extraction with ethyl acetate, silica gel chromatography, and recrystallization to achieve 42% yield . Similar methods would apply to the title compound, though yields may vary due to steric hindrance from chlorine atoms.

Physicochemical Properties

The absence of melting/boiling point data underscores the need for further characterization. Analogous compounds, such as methyl 4-amino-2-fluorobenzoate, exhibit melting points near 120–125°C, suggesting the dichloro derivative may have higher thermal stability.

Future Research Directions

-

Synthetic Optimization: Improve yields using flow chemistry or microwave-assisted synthesis.

-

Crystallographic Studies: Resolve the crystal structure to assess supramolecular interactions.

-

Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.

-

Material Science Applications: Explore use in liquid crystals or photoresponsive polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume